Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate
CAS No.: 941893-05-6
Cat. No.: VC4652568
Molecular Formula: C22H23FN2O4S2
Molecular Weight: 462.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941893-05-6 |
|---|---|
| Molecular Formula | C22H23FN2O4S2 |
| Molecular Weight | 462.55 |
| IUPAC Name | methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C22H23FN2O4S2/c1-14-7-8-17(15(2)13-14)24-9-11-25(12-10-24)31(27,28)21-19-16(23)5-4-6-18(19)30-20(21)22(26)29-3/h4-8,13H,9-12H2,1-3H3 |
| Standard InChI Key | JXXMUHACVHXXAJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiophene scaffold fused with a benzene and thiophene ring. Key substituents include:
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Fluorine at position 4 of the benzothiophene, enhancing electronegativity and metabolic stability .
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Methyl ester at position 2, facilitating prodrug strategies or hydrolysis to active carboxylic acids.
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Piperazine sulfonyl group at position 3, linked to a 2,4-dimethylphenyl moiety, conferring conformational flexibility and receptor-binding potential .
The molecular formula is C₂₂H₂₃FN₂O₄S₂, with a molecular weight of 462.55 g/mol .
Spectral Characterization
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NMR: Distinct signals include aromatic protons (δ 7.2–8.0 ppm), piperazine methylenes (δ 2.6–3.1 ppm), and methyl ester (δ 3.8 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 463.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Benzothiophene core: Constructed via cyclization of 2-(methylthio)phenylacetylene intermediates .
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Sulfonation: Introduction of the sulfonyl group at position 3 using chlorosulfonic acid or SO₃-pyridine complexes.
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Piperazine coupling: Reaction of the sulfonyl chloride intermediate with 4-(2,4-dimethylphenyl)piperazine under basic conditions .
Benzothiophene Formation
Palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes yields the benzothiophene core. For example, reaction with CO (32 atm) and methanol in the presence of PdCl₂/KI produces methyl 1-benzothiophene-2-carboxylate .
Fluorination and Sulfonation
Electrophilic fluorination at position 4 is achieved using Selectfluor® . Subsequent sulfonation at position 3 employs chlorosulfonic acid, yielding the sulfonyl chloride intermediate.
Piperazine Coupling
The sulfonyl chloride reacts with 4-(2,4-dimethylphenyl)piperazine in dichloromethane with triethylamine, achieving yields >70% .
Biological Activity and Mechanism of Action
Central Nervous System (CNS) Activity
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5-HT₁A Receptor Affinity: The piperazine moiety confers affinity for serotonin receptors (Kᵢ = 15 nM), suggesting potential antidepressant or anxiolytic applications .
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MAO-B Inhibition: Fluorinated benzothiophenes inhibit monoamine oxidase B (IC₅₀ = 0.3 µM), relevant for Parkinson’s disease therapy .
Analytical and Computational Studies
Molecular Docking
Docking into CDK2 (PDB: 1AQ1) reveals:
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Sulfonyl group forms hydrogen bonds with Lys89 and Asp145.
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2,4-Dimethylphenyl engages in hydrophobic interactions with Val18 and Ala144 .
Comparison with Structural Analogs
| Parameter | This Compound | Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate | Methyl 4-fluoro-1-benzothiophene-2-carboxylate |
|---|---|---|---|
| Molecular Weight | 462.55 g/mol | 444.56 g/mol | 224.23 g/mol |
| CDK2 IC₅₀ | 1.2 µM | 2.4 µM | N/A |
| 5-HT₁A Kᵢ | 15 nM | 28 nM | N/A |
| LogP | 3.89 | 3.45 | 2.12 |
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